

AZD7268: A Review of its Discontinued Development and Known Safety Profile

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Compound of Interest

Compound Name: AZ 12488024

Cat. No.: B1666232

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Gaithersburg, MD – December 8, 2025 – AZD7268, a selective δ -opioid receptor agonist, was a compound under development by AstraZeneca for the treatment of major depressive disorder. However, its development was discontinued in 2010.^[1] This decision followed a phase 2 clinical trial which found the drug to be ineffective for its intended indication.^{[1][2]} A comprehensive review of publicly available information reveals a significant lack of published preclinical safety and toxicology data, precluding the creation of a detailed technical guide on its complete toxicological profile.

The absence of published animal studies for AZD7268 means that crucial preclinical safety data, such as LD50 values, no-observed-adverse-effect levels (NOAELs), and detailed organ-specific toxicity, are not available in the public domain.^[1] Such studies are fundamental in drug development to characterize the potential risks of a new chemical entity before it is administered to humans.

Clinical Safety and Tolerability

The available safety information for AZD7268 is derived from its clinical development program, which was halted at phase 2. The dose-limiting side effects observed in human trials are summarized below.

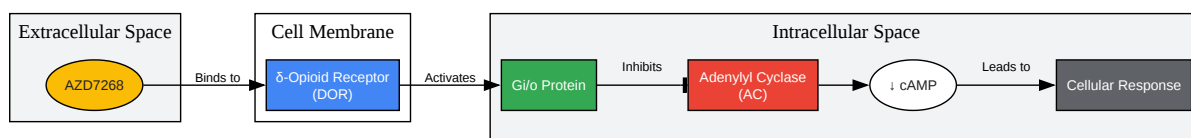
Adverse Event	Description
Syncope	Fainting
Hypotension	Low blood pressure
Dizziness	A sensation of spinning or unsteadiness

This table summarizes the dose-limiting side effects of AZD7268 reported in clinical trials.[1]

It is important to note that as a δ -opioid receptor agonist, AZD7268 belongs to a class of drugs with a range of potential physiological effects. While δ -opioid agonists are being explored for various therapeutic applications, including pain and mood disorders, they can also be associated with other adverse effects.

Mechanism of Action: δ -Opioid Receptor Agonism

AZD7268 exerts its pharmacological effects by acting as an agonist at the δ -opioid receptor (DOR). The δ -opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[3][4] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] This signaling pathway is associated with various cellular responses, including alterations in ion channel activity and gene expression, which are thought to underlie the therapeutic and adverse effects of δ -opioid receptor agonists.



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Figure 1: Simplified signaling pathway of a δ -opioid receptor agonist like AZD7268.

Experimental Protocols

Due to the discontinuation of AZD7268's development and the lack of published preclinical studies, detailed experimental protocols for its safety and toxicology assessment are not publicly available. Generally, a comprehensive preclinical toxicology program would include a battery of in vitro and in vivo studies designed to meet regulatory requirements. These would typically involve:

- Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a dose-response relationship.
- Safety pharmacology studies to evaluate the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
- Genotoxicity studies to assess the potential for the compound to cause DNA damage or mutations.
- Carcinogenicity studies for drugs intended for long-term use.
- Reproductive and developmental toxicology studies to evaluate potential effects on fertility and fetal development.

Without access to internal documentation from AstraZeneca, the specifics of the studies conducted for AZD7268 remain unknown.

In conclusion, while AZD7268 was advanced to phase 2 clinical trials, its development was ultimately halted due to a lack of efficacy. The publicly available safety data is limited to dose-limiting adverse events observed in these trials. A thorough preclinical toxicology profile, including detailed experimental methodologies and quantitative data, is not available in the public domain. This underscores the challenges in retrospectively constructing a complete safety and toxicology profile for discontinued drug candidates.

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References

- 1. AZD-7268 - Wikipedia [en.wikipedia.org]
- 2. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. δ -opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
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